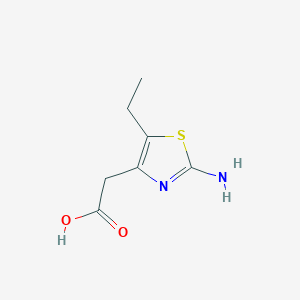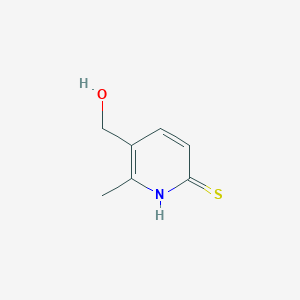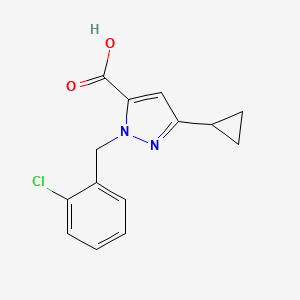
4-(2-Bromophenyl)thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)thiazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Méthodes De Préparation
The synthesis of 4-(2-Bromophenyl)thiazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include:
Reagents: 2-bromobenzaldehyde, thiourea
Solvent: Ethanol or methanol
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(2-Bromophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents like water or acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents like tetrahydrofuran (THF).
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Bromophenyl)thiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenyl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in anticancer studies, it has been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-(2-Bromophenyl)thiazol-5-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Amino-4-(4-bromophenyl)thiazole: Another thiazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7BrN2S |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
4-(2-bromophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2 |
Clé InChI |
FMCZNLNWKKOUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(SC=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
